N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide
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Overview
Description
Preparation Methods
The synthesis of N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide typically involves the condensation of 2-aminophenol with aldehydes under various reaction conditions . One common method includes using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Industrial production methods often involve similar synthetic routes but may utilize different catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide can be compared with other benzoxazole derivatives, such as:
N-(5-Fluoro-1,2-benzoxazol-3-yl)-2-(trifluoromethyl)benzamide: This compound has a similar structure but different functional groups, leading to distinct biological activities.
N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds exhibit antibacterial activity and are used in different medicinal applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-2-11(15)13-6-9-8-5-7(12)3-4-10(8)16-14-9/h2-5H,1,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNVBTYMLHKFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NOC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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